molecular formula C26H23N3O3 B4195264 [2-(3,4-Dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone

[2-(3,4-Dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone

Cat. No.: B4195264
M. Wt: 425.5 g/mol
InChI Key: TWFIOUYTMFCUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzimidazole ring with a pyrimidine ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrimidine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reagent addition would be essential to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like halides or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused ring systems.

Biology

In biological research, this compound may be investigated for its potential interactions with biomolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers might explore its efficacy in treating various diseases or conditions, particularly those involving complex molecular targets.

Industry

In industrial applications, 2-(3,4-dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in materials science.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone lies in its combination of structural complexity and potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-16-23(25(30)17-9-5-4-6-10-17)24(18-13-14-21(31-2)22(15-18)32-3)28-26-27-19-11-7-8-12-20(19)29(16)26/h4-15,24H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFIOUYTMFCUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC2=NC3=CC=CC=C3N12)C4=CC(=C(C=C4)OC)OC)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3,4-Dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone
Reactant of Route 2
Reactant of Route 2
[2-(3,4-Dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone
Reactant of Route 3
Reactant of Route 3
[2-(3,4-Dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone
Reactant of Route 4
Reactant of Route 4
[2-(3,4-Dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone
Reactant of Route 5
[2-(3,4-Dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone
Reactant of Route 6
Reactant of Route 6
[2-(3,4-Dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.